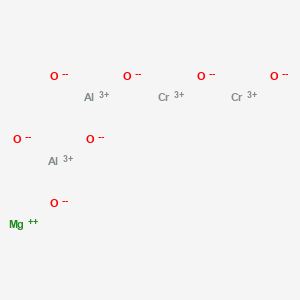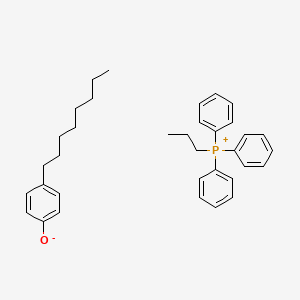![molecular formula C14H24ClNO B12670443 2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride CAS No. 60439-42-1](/img/structure/B12670443.png)
2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula C14H24ClNO and a molecular weight of 257.8 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE typically involves the reaction of 2-(isopropyl)-5-methylphenol with ethylene oxide to form 2-[2-(isopropyl)-5-methylphenoxy]ethanol. This intermediate is then reacted with dimethylamine and hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions and permeability.
Medicine: Investigated for its potential antimicrobial and antiseptic properties.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Wirkmechanismus
The mechanism of action of 2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE involves its interaction with cell membranes. As a quaternary ammonium compound, it disrupts the intermolecular interactions within lipid bilayers, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in biochemical research for its surfactant properties.
Uniqueness
2-[2-(ISOPROPYL)-5-METHYLPHENOXY]ETHYL(DIMETHYL)AMMONIUM CHLORIDE is unique due to its specific structural features, which confer distinct physicochemical properties such as solubility, stability, and reactivity. Its isopropyl and methyl groups enhance its hydrophobic interactions, making it particularly effective in disrupting lipid membranes .
Eigenschaften
CAS-Nummer |
60439-42-1 |
|---|---|
Molekularformel |
C14H24ClNO |
Molekulargewicht |
257.80 g/mol |
IUPAC-Name |
dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-11(2)13-7-6-12(3)10-14(13)16-9-8-15(4)5;/h6-7,10-11H,8-9H2,1-5H3;1H |
InChI-Schlüssel |
DSCARSRKZPIJDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




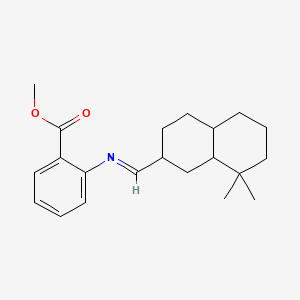
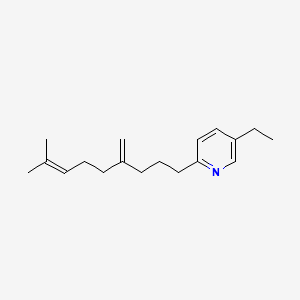





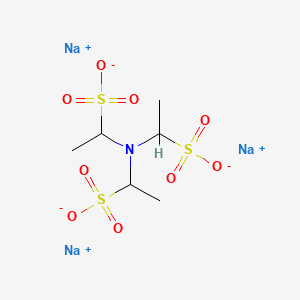
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
